4-amino-2-cyano-1H-imidazole-5-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
89994-82-1 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
4-amino-2-cyano-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C5H5N5O/c6-1-2-9-3(5(8)11)4(7)10-2/h7H2,(H2,8,11)(H,9,10) |
InChI Key |
BSCKEDSDTYBDCW-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NC(=C(N1)C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursors for 4 Amino 2 Cyano 1h Imidazole 5 Carboxamide
Cyclization Reaction Pathways for Imidazole (B134444) Ring Formation
The formation of the imidazole core can be achieved through various cyclization strategies. These pathways often begin with versatile starting materials that are elaborated into the final heterocyclic system.
Transformation from 4-cyano-1H-imidazole-5-carboxamide with Amine Sources
A key transformation for installing an amino group on the imidazole ring starting from 4-cyano-1H-imidazole-5-carboxamide involves the Hofmann rearrangement. google.com This reaction converts a primary amide into a primary amine with one fewer carbon atom. The process is typically carried out using bromine and a strong base like sodium hydroxide (B78521) in an aqueous medium. masterorganicchemistry.com
The mechanism begins with the deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide intermediate. masterorganicchemistry.com Subsequent deprotonation and rearrangement lead to an isocyanate, which is then hydrolyzed in the aqueous solution to form the primary amine, releasing carbon dioxide. This method provides a route to convert 4-cyano-1H-imidazole-5-carboxamide into 5-amino-4-cyanoimidazole. google.com The reaction is a functional group transformation rather than a cyclization, providing a method to synthesize amino-substituted imidazoles from their carboxamide counterparts. google.com
Cyclization Involving Diaminomaleonitrile (B72808) (DAMN) as a Precursor
Diaminomaleonitrile (DAMN) is a highly versatile and industrially available building block for the synthesis of a wide array of nitrogen-containing heterocycles, including imidazoles, purines, pyrazines, and pyrimidines. google.comacs.org Synthetic strategies using DAMN typically involve the initial modification of one of its amino groups by reaction with reagents like aldehydes, orthoformates, or acid chlorides, which is then followed by an intramolecular condensation to form the heterocyclic ring. acs.org
Selective Hydrolysis of 4,5-Dicyanoimidazole (B129182)
The precursor for the Hofmann rearrangement described previously, 4-cyano-1H-imidazole-5-carboxamide, is itself primarily synthesized from 4,5-dicyanoimidazole. google.com The method involves the selective hydrolysis of one of the two cyano groups into a carboxamide functional group.
This transformation is achieved by treating 4,5-dicyanoimidazole with aqueous alkaline solutions. A variety of bases can be used, including sodium hydroxide, potassium hydroxide, and ammonium (B1175870) hydroxide, typically at concentrations ranging from 0.1 to 2 normal. The reaction temperature and duration can be adjusted to optimize the yield, with high yields often exceeding 90%.
Table 1: Experimental Data for the Hydrolysis of 4,5-Dicyanoimidazole
| Run No. | Hydrolyzing Solution | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| 1 | 1 N NaOH | 40 | 6 | 92 |
| 2 | 2 N NaOH | 25 | 6 | 92 |
| 3 | 4 N NaOH | 25 | 6 | 96 |
| 4 | 7 N NH₄OH | 100 | 50 | 96 |
Data sourced from a study on the hydrolysis of 4,5-dicyanoimidazole.
Reaction with Formamide (B127407) and Phosphorus Oxychloride
The combination of a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) generates a Vilsmeier reagent, a powerful synthetic tool in organic chemistry. ijpcbs.comwikipedia.org This reagent is a halomethyleniminium salt and serves as a weak electrophile. wikipedia.orgyoutube.com The Vilsmeier-Haack reaction typically involves the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.comorganic-chemistry.org
The reaction mechanism begins with the formation of the Vilsmeier reagent, a substituted chloroiminium ion, from the reaction of the formamide and POCl₃. wikipedia.orgyoutube.com This electrophile can then react with a nucleophilic substrate. In the context of cyclization, the Vilsmeier reagent can activate other molecules to facilitate ring formation. researchgate.net For instance, the reaction has been applied to phosphonic dihydrazide, where the Vilsmeier reagent attacks the terminal amino groups, leading to an intermediate that undergoes intramolecular cyclization. scispace.com While a direct cyclization of diaminomaleonitrile (DAMN) using this specific reagent combination is not extensively detailed, the reagent's versatility suggests its potential utility in activating DAMN or its derivatives for constructing heterocyclic systems. ijpcbs.com
Utilization of 2-hydroxybenzylidene Imines
A specific and regiocontrolled method for synthesizing highly substituted imidazole-4-carboxamides involves the use of 2-hydroxybenzylidene imines derived from DAMN. acs.org In this approach, DAMN-based benzylidene imines react with various aromatic aldehydes to produce 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. acs.org
The key to the regioselectivity of this reaction is the presence of the 2-hydroxyaryl group on the imine precursor. acs.org Computational studies have shown that this group controls the reaction mechanism, guiding it toward the formation of the five-membered imidazole ring instead of other potential products like 1,2-dihydropyrazines. The 2-hydroxy group facilitates a self-catalyzed hydrogen atom shift in the reaction intermediate, which promotes the intramolecular abstraction and protonation processes necessary for the cyclization and subsequent aromatization to the imidazole product. This method provides a regiocontrolled route to a variety of highly substituted imidazole-4-carboxamides. acs.org
Targeted Functional Group Transformations and Derivatizations
The functional groups present on the 4-amino-2-cyano-1H-imidazole-5-carboxamide ring system—namely the primary amine, the cyano group, and the carboxamide—offer multiple handles for further chemical modification. While specific derivatizations of this exact compound are not extensively documented, the known reactivity of these functional groups in similar heterocyclic systems allows for the prediction of potential transformations.
For instance, the primary amino group can be a site for various reactions. In related compounds like 4-Amino-5-imidazolecarboxamide hydrochloride, the amino group can be diazotized by reacting with sodium nitrite (B80452) in an acidic solution, which is a common step in the synthesis of other heterocycles like purines. chemicalbook.com The cyano group is also synthetically versatile. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or further to a carboxamide, or it can be reduced to an aminomethyl group. The carboxamide functional group itself can be hydrolyzed back to a carboxylic acid or dehydrated to a nitrile under appropriate conditions. These potential transformations highlight the utility of this imidazole scaffold as an intermediate for creating a diverse library of more complex molecules.
Hydrolysis Processes for Carboxamide Synthesis
The generation of a carboxamide functional group often involves the partial hydrolysis of a nitrile (cyano) group. This transformation is a critical step in assembling the target molecule. A plausible synthetic route begins with a precursor bearing multiple nitrile groups, such as a 2-substituted-4,5-dicyanoimidazole.
One established method for creating a cyano-carboxamide imidazole framework involves the direct reaction of diaminomaleonitrile (DAMN) with formic acid. google.com This process, which typically involves heating the reactants in an inert aromatic solvent like toluene (B28343) or xylene, yields 4(5)-cyanoimidazole-5(4)-carboxamide in a single step. google.com While this product is an isomer of the direct precursor needed, the methodology establishes the principle of forming the carboxamide group from a nitrile-containing precursor in the imidazole family.
For the synthesis of the specific 2-cyano target, a precursor such as 2-cyano-1H-imidazole-4,5-dicarbonitrile would be required. The synthesis of related 2-aryl-4,5-dicyanoimidazoles has been achieved through the oxidative cyclocondensation of an aldehyde with DAMN, utilizing a ceric ammonium nitrate (B79036) (CAN)/nitric acid catalytic system. ijcce.ac.ir Following the formation of the dicyanoimidazole, a selective hydrolysis of the nitrile at the C5 position would be necessary to form the desired 5-carboxamide group while preserving the nitriles at the C2 and C4 positions. This selective hydrolysis is a challenging but crucial step, relying on precise control of reaction conditions to differentiate between the electronic environments of the three distinct nitrile groups.
Hofmann Rearrangement for Amino Group Generation
The Hofmann rearrangement is a powerful and well-established organic reaction used to convert a primary amide into a primary amine with one fewer carbon atom. masterorganicchemistry.com This reaction is ideally suited for introducing the amino group at the C4 position of the imidazole ring from a dicarboxamide precursor.
The reaction proceeds by treating a primary amide with bromine and a strong base, such as sodium hydroxide. masterorganicchemistry.comrsc.org This generates an isocyanate intermediate, which is not typically isolated but is subsequently hydrolyzed in the aqueous basic medium to yield the primary amine and carbon dioxide. masterorganicchemistry.com
In the context of synthesizing this compound, a hypothetical precursor would be 2-cyano-1H-imidazole-4,5-dicarboxamide . By carefully controlling the stoichiometry of the reagents, it would be theoretically possible to selectively perform the Hofmann rearrangement on the carboxamide at the C4 position to generate the desired 4-amino group, leaving the C5-carboxamide intact. The synthesis of related N,N'-disubstituted imidazole-4,5-dicarboxamides has been reported, indicating that such precursors are accessible. nih.gov The success of this step hinges on the differential reactivity of the two carboxamide groups on the imidazole ring.
| Reaction | Description | Key Reagents | Intermediate | Reference |
| Hofmann Rearrangement | Converts a primary amide to a primary amine with the loss of one carbon atom. | Bromine (Br₂), Sodium Hydroxide (NaOH) | Isocyanate | masterorganicchemistry.comrsc.org |
Regiocontrolled Synthesis Approaches for Imidazole Derivatives
Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of the synthetic steps. The challenge in synthesizing multisubstituted imidazoles lies in directing incoming functional groups to their intended positions on the heterocyclic ring.
Research into the synthesis of related imidazole derivatives provides significant insights into achieving such control. A study by Lima et al. (2022) demonstrated an efficient, regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. nih.govacs.org Their strategy involved the initial reaction of one amino group of DAMN to form a 2-hydroxybenzylidene imine intermediate. Subsequent reaction with various aromatic aldehydes in the presence of a base led specifically to the imidazole-4-carboxamide product, avoiding the formation of isomeric pyrazines. nih.gov
The key to this regioselectivity was the presence of the 2-hydroxyaryl group, which facilitates an intramolecular hydrogen atom shift during the reaction sequence. This directs the cyclization pathway preferentially towards the imidazole scaffold. nih.gov This principle of using directing groups to control reaction outcomes is fundamental to the regiocontrolled synthesis of complex imidazoles. By analogy, a carefully designed sequence starting from DAMN or a related precursor could be envisioned to control the step-wise introduction of the cyano, amino, and carboxamide groups to achieve the desired arrangement in the target molecule.
| Precursor | Reagents | Key Strategy | Product | Reference |
| DAMN-based imine | Aromatic Aldehydes, Et₃N | Use of a 2-hydroxyaryl directing group to control cyclization. | 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | nih.govacs.org |
Computational Optimization Strategies in Synthetic Pathways
Modern synthetic chemistry increasingly employs computational tools to understand reaction mechanisms and optimize synthetic pathways. researchgate.netnih.gov Techniques such as Density Functional Theory (DFT) allow chemists to model reaction intermediates and transition states, providing insights that can guide the development of more efficient and selective reactions. nih.gov
In the field of imidazole synthesis, computational studies have been instrumental in elucidating the factors that govern regioselectivity. For instance, in the regiocontrolled synthesis of imidazole-4-carboxamides reported by Lima et al., DFT calculations were crucial in explaining the role of the 2-hydroxyaryl substituent. nih.gov The computational models revealed that this group lowers the energy barrier for the intramolecular proton transfer that leads to the imidazole product, thereby explaining its preferential formation over other potential isomers. nih.govnih.gov
Beyond mechanistic elucidation, computational methods are used to predict the properties of target molecules and intermediates, which can help in the design of synthetic routes. Molecular docking and dynamics simulations, for example, can evaluate how potential imidazole derivatives might interact with biological targets, thereby prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov For a complex target like this compound, computational analysis could help predict the reactivity of different sites on precursor molecules, aiding in the design of selective hydrolysis or rearrangement reactions.
| Computational Method | Application in Imidazole Synthesis | Insights Gained | Reference |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | Understanding transition states and factors controlling regioselectivity. | nih.gov |
| Molecular Docking | Predicting ligand-protein interactions. | Guiding the design of biologically active imidazole derivatives. | researchgate.netnih.gov |
| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes. | Validating the binding modes of potential imidazole-based inhibitors. | researchgate.net |
Advanced Chemical Reactivity and Mechanistic Investigations of 4 Amino 2 Cyano 1h Imidazole 5 Carboxamide
Oxidation Reactions and Formation of Oxo Derivatives
The imidazole (B134444) ring and its substituents are susceptible to oxidation, leading to the formation of corresponding oxo derivatives. This transformation can be achieved using common oxidizing agents. For instance, reagents such as hydrogen peroxide or potassium permanganate (B83412) are capable of oxidizing the compound. smolecule.com The reaction typically involves the conversion of a C-H or C-N bond on the imidazole ring to a C=O group. An example of such a transformation is the base-catalyzed cyclization of N-[(Z)-2-amino-1,2-dicycanovinylcarbamoyl]-p-toluenesulfonamide, which yields an N-[(5-Cyano-2-oxoimidazolidin-4-yl)-iminomethyl]-p-toluensulfonamide, demonstrating the formation of a 2-oxo-imidazole derivative. researchgate.net
| Oxidizing Agent | Typical Outcome | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Formation of oxo derivatives | smolecule.com |
| Potassium Permanganate (KMnO₄) | Formation of oxo derivatives | smolecule.com |
Reduction Reactions, Including Cyano to Amine Conversion
The cyano group (-C≡N) of 4-amino-2-cyano-1H-imidazole-5-carboxamide is a key functional group that can undergo reduction to form a primary amine (-CH₂NH₂). This conversion significantly alters the molecule's chemical properties and potential interactions. Standard reducing agents are employed for this transformation. smolecule.com
Common Reducing Agents and Methods:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines. smolecule.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel) to reduce the cyano group. smolecule.com
Ammonia (B1221849) Borane (B79455): In the absence of a catalyst, ammonia borane can reduce a wide range of nitriles to primary amines under thermal conditions. organic-chemistry.org
Samarium(II) Iodide (SmI₂): Activated Kagan's reagent (SmI₂) can reduce nitriles to primary amines under mild, single-electron transfer conditions, offering good functional group tolerance. organic-chemistry.org
The successful reduction of the cyano group yields 4-amino-2-(aminomethyl)-1H-imidazole-5-carboxamide, a derivative with an additional primary amine functionality.
| Reagent/Method | Description | Reference |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | A strong hydride reagent for nitrile reduction. | smolecule.com |
| Catalytic Hydrogenation | Uses H₂ gas and a metal catalyst. | smolecule.com |
| Ammonia Borane | A catalyst-free thermal reduction method. | organic-chemistry.org |
| Samarium(II) Iodide (SmI₂) | A mild, single-electron transfer reducing agent. | organic-chemistry.org |
Nucleophilic Substitution Reactions and Electrophilic Interactions
The functional groups of this compound, particularly the amino and cyano groups, are active participants in nucleophilic and electrophilic reactions. The amino group can act as a nucleophile, while the carbon atom of the cyano group is electrophilic. These characteristics allow for the synthesis of a wide array of substituted imidazoles. smolecule.com
Under acidic or basic conditions, the compound can react with various electrophiles. smolecule.com Furthermore, the cyano group itself can be a target for nucleophilic substitution, where it is replaced by other nucleophiles such as amines, alcohols, or thiols, leading to diverse imidazole derivatives. The electron-withdrawing nature of the cyano group enhances the acidity of the carboxamide, which can influence the kinetics of these substitution reactions.
Regioselectivity Governing Factors in Imidazole Ring Functionalization
Regioselectivity, the control of which position on the imidazole ring reacts, is a critical aspect of its functionalization. The outcome of a reaction is directed by a combination of electronic and steric factors.
The electronic properties of substituents on the imidazole ring and its precursors play a decisive role in directing the course of reactions. Computational studies have revealed that electronic effects strongly influence the intramolecular cyclization step during the synthesis of imidazole rings. acs.org
In the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the reaction accommodates a variety of benzaldehydes with both electron-donating (e.g., -OMe, -Me) and electron-withdrawing (e.g., -Cl, -Br, -F, -NO₂, -CN) groups. nih.gov The yields of these reactions are influenced by the electronic nature of the substituent. Generally, meta-substituted benzaldehydes provide the best results, with yields ranging from 73% to 89%, while ortho- and para-substituted benzaldehydes lead to more moderate yields (31–70%). nih.gov This suggests a delicate interplay of electronic effects in stabilizing the transition states of the reaction. The electron-withdrawing character of the cyano group itself impacts reactivity by increasing the electrophilicity of the molecule.
Steric hindrance, the spatial arrangement of atoms and groups near a reaction site, can significantly impact reaction efficiency. In imidazole derivatives, bulky substituents can impede the approach of reagents, thereby slowing down or preventing a reaction. For example, in a case study on related 4-amino-2-methyl derivatives, the steric hindrance from the methyl group was found to reduce the efficiency of cyanide displacement reactions. This highlights that the size of the groups attached to the imidazole ring is a key factor in determining the feasibility and rate of its functionalization.
Reaction Mechanism Elucidation for Imidazole Ring Construction
The synthesis of the imidazole core of this compound and its derivatives often starts from versatile building blocks like diaminomaleonitrile (B72808) (DAMN). acs.orgnih.gov One straightforward method involves the cyclization of diaminomaleonitrile by heating it with formic acid in an inert organic solvent, such as toluene (B28343), at reflux temperature. google.com
More complex, highly substituted imidazoles are synthesized through multi-step pathways where regioselectivity is key. For instance, the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been studied in detail. acs.orgnih.govnih.gov The mechanism, investigated through computational studies, involves several key steps. The process begins with the reaction of a DAMN-based imine with an aldehyde. acs.org
The crucial factor for regioselectivity in this synthesis is the presence of a 2-hydroxyaryl group on a nitrogen atom of the precursor. acs.orgnih.govnih.gov The reaction proceeds through an intramolecular cyclization to form a five-membered ring intermediate. The 2-hydroxyaryl group then acts as an internal catalyst, promoting an intramolecular proton transfer. This self-assisted hydrogen atom shift triggers the aromatization of the intermediate to form the stable imidazole ring, driving the reaction toward the imidazole product instead of other potential isomers like 1,2-dihydropyrazines. acs.orgnih.govnih.gov The mechanism is believed to proceed through a process that may involve a diaza-Cope rearrangement. nih.gov
Intramolecular Proton Transfer Mechanisms
Computational studies have been instrumental in elucidating the reaction pathways for the formation of substituted imidazole systems. acs.orgnih.gov A pivotal aspect of these mechanisms is the intramolecular proton transfer, which dictates the regioselectivity of the cyclization process. In the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the presence of a 2-hydroxyaryl group on the imidazole scaffold plays a crucial, self-assisting role. researchgate.netsmolecule.com
Research indicates that this hydroxyl group facilitates an intramolecular hydrogen abstraction and subsequent protonation within the cycloadduct intermediate. researchgate.netsmolecule.com This process is a determining factor in the reaction's evolution towards the formation of the imidazole derivative over other potential products, such as 1,2-dihydropyrazines. researchgate.netsmolecule.com The mechanism is described as a self-catalyzed hydrogen atom shift, where the phenolic proton is transferred, thereby promoting the necessary electronic rearrangement for aromatization of the imidazole ring. acs.orgnih.gov
In-silico modeling of the reaction between a DAMN-based benzylidene imine and an aromatic aldehyde demonstrates that the 2-hydroxyaryl moiety controls the reaction mechanism. acs.orgnih.gov This control is exerted through a phenol-assisted hydrogen atom shift, which is the most energetically favorable pathway. acs.org This intramolecular assistance is critical for the regioselective synthesis of the imidazole product. acs.orgnih.gov
Table 1: Key Mechanistic Steps in the Formation of Substituted Imidazoles
| Step | Description | Key Feature |
| 1 | Intramolecular cyclization of a 2-hydroxybenzylidene precursor. | Formation of a five-membered or six-membered ring intermediate. |
| 2 | Aromatization of the five-membered ring intermediate. | Intramolecularly assisted by the 2-phenol moiety. |
| 3 | Phenol-assisted hydrogen atom shift. | The most energetically favorable process leading to the final imidazole product. |
This data is based on computational studies of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. acs.org
Cycloadduct Intermediate Evolution
The evolution of the cycloadduct intermediate is a critical phase in the regioselective synthesis of imidazole derivatives. researchgate.netsmolecule.com Following the initial reaction between the precursors, a cycloadduct intermediate is formed. The fate of this intermediate is highly dependent on the substituents present on the reacting molecules. acs.org
In the case of the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the reaction pathway is a competition between the formation of a five-membered imidazole ring and a six-membered 1,2-dihydropyrazine ring. researchgate.netsmolecule.com Computational studies have shown that the presence of a 2-hydroxyaryl group steers the reaction towards the formation of the imidazole derivative. acs.orgnih.gov This group promotes the intramolecular abstraction and protonation process within the cycloadduct, which is essential for its evolution into the final imidazole product. researchgate.netsmolecule.com
The reaction mechanism was further explored by comparing the reactivity of imines with hydroxyl groups at different positions (2-OH, 3-OH, and 4-OH). It was observed that only the imines with the 2-hydroxyl group evolved to form imidazoles, while those with 3-OH and 4-OH groups led to the formation of pyrazines, likely through a diaza-Cope rearrangement. acs.org This highlights the critical role of the spatial arrangement of the functional groups in directing the evolution of the cycloadduct intermediate. acs.org
Table 2: Influence of Hydroxyl Group Position on Product Formation
| Reactant Substituent | Predominant Product | Proposed Mechanism |
| 2-Hydroxyaryl | Imidazole derivative | Self-catalyzed hydrogen atom shift |
| 3-Hydroxyaryl | Pyrazine derivative | Diaza-Cope rearrangement |
| 4-Hydroxyaryl | Pyrazine derivative | Diaza-Cope rearrangement |
This data is based on experimental and computational studies on the synthesis of 2-aryl-5-cyano-1-(hydroxyaryl)-1H-imidazole-4-carboxamides. acs.org
Spectroscopic Characterization Methodologies for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published ¹H NMR, ¹³C NMR, or variable temperature NMR data specifically for 4-amino-2-cyano-1H-imidazole-5-carboxamide could be located.
Infrared (IR) Spectroscopy
Specific IR spectral data detailing the vibrational frequencies for the functional groups of this compound are not available in the surveyed literature.
X-ray Crystallography
A crystallographic information file (CIF) or published study detailing the single-crystal X-ray diffraction analysis and the resulting solid-state structure of this compound could not be found.
Mass Spectrometry (MS)
While the theoretical molecular weight can be calculated, specific experimental mass spectrometry data, including fragmentation patterns for this compound, are not present in the reviewed scientific literature.
Biochemical Interactions and Non Clinical Biological Activities of 4 Amino 2 Cyano 1h Imidazole 5 Carboxamide
Interaction with Molecular Biological Targets
Receptor Binding Affinity Studies
No specific studies on the receptor binding affinity of 4-amino-2-cyano-1H-imidazole-5-carboxamide were identified.
Enzyme Modulation and Inhibition
There is no available data detailing the modulation or inhibition of specific enzymes by this compound.
AICAR Transformylase Specificity and Catalytic Mechanism
Information on the interaction of this compound with AICAR transformylase is not available.
IMP Cyclohydrolase Inhibition
No data was found regarding the inhibition of IMP cyclohydrolase by this compound.
Influence on Intracellular Biochemical Pathways
Regulation of Cellular Energy Metabolism
The influence of this compound on cellular energy metabolism has not been documented in the available literature.
Involvement in Purine (B94841) Biosynthesis Pathways
The imidazole (B134444) ring is a core component of purines, which are fundamental building blocks for DNA and RNA. The de novo purine biosynthesis pathway involves the step-by-step assembly of the purine ring system from various small molecules. One of the key intermediates in this pathway is 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). The structural resemblance of this compound to this natural intermediate suggests its potential to interact with or modulate the enzymes involved in this pathway.
Research into related imidazole nucleosides has been conducted to explore their potential as inhibitors of purine biosynthesis. rsc.org For instance, the synthesis of 5-amino-4-methylsulphonyl-1-β-D-ribofuranosyl)imidazole was pursued with the goal of creating inhibitors for this critical metabolic route. rsc.org The logic behind this approach is that such molecules could act as antagonists, competing with the natural substrates of enzymes like AICAR transformylase, which catalyzes a late step in the pathway. youtube.com Diaminomaleonitrile (B72808) (DAMN), a common precursor for synthesizing imidazole derivatives, is also a building block for creating purines, further highlighting the close chemical relationship between these compound classes. acs.org Early studies using isotopic labeling on the related compound 4(5)-amino-5(4)-imidazole-carboxamide confirmed its role as a precursor in the biosynthesis of purines. nih.gov
In vitro Antimicrobial Research
The imidazole scaffold is present in many established antimicrobial agents. Research into novel imidazole derivatives, including those structurally related to this compound, has been undertaken to discover new compounds with potential therapeutic applications against bacterial and fungal pathogens.
Studies on novel synthetic 5-aminoimidazole-4-carboxamidrazones, which are derivatives of the core imidazole carboxamide structure, have shown antimicrobial activity. researchgate.netnih.gov In one study, a series of these compounds were screened against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov While the activity was described as fair to moderate against S. aureus and E. coli for a subset of the tested compounds, it demonstrates the potential of this chemical class to inhibit bacterial growth. nih.gov Other research on different heterocyclic systems incorporating a 5-amino-6-cyano moiety also reported modest antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Quantitative assessment of antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For a series of novel 5-amino-7-aryl-6-cyano-4H-pyrano[3,2-b]pyrrole derivatives, MIC values were determined against several bacterial strains. researchgate.net Although these are not direct imidazole derivatives, they share the 5-amino-6-cyano functional group arrangement, providing insight into the potential activity.
Table 1: In vitro Antibacterial Activity (MIC μg/mL) of Selected Pyrano[3,2-b]pyrrole Derivatives
| Compound | Escherichia coli | Pseudomonas aeruginosa | Bacillus subtilis | Staphylococcus aureus |
|---|---|---|---|---|
| 4a | 125 | 250 | 250 | 125 |
| 4b | 125 | 250 | 125 | 250 |
| 4c | 250 | 125 | 250 | 125 |
| 4f | 125 | 250 | 125 | 250 |
| Ciprofloxacin | 12.5 | 25.0 | 25.0 | 12.5 |
Data sourced from a study on pyrano[3,2-b]pyrrole derivatives, which are structurally distinct but share some functional motifs with the subject compound. researchgate.net
Research on 5-amino-4-cyano-1H-pyrazole derivatives also demonstrated moderate to high inhibition against various bacteria and fungi. nih.gov
Molecular Docking for Ligand-Target Binding Prediction
While research has been conducted on the synthesis and potential applications of various imidazole derivatives, detailed computational analyses, including molecular docking and ligand-target binding predictions for this compound, have not been a primary focus of published studies.
In broader contexts, molecular docking has been applied to a wide range of imidazole-containing compounds to explore their interactions with various biological targets. These studies often involve creating a three-dimensional model of the target protein and computationally placing the imidazole derivative into the binding site. The software then calculates the most likely binding poses and estimates the binding energy, which is an indicator of the affinity of the ligand for the protein.
For instance, studies on other imidazole derivatives have successfully employed molecular docking to predict their binding to enzymes such as tubulin, HIV-1-reverse transcriptase, and various bacterial proteins. researchgate.netmdpi.com These investigations typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the imidazole core or its substituents and the amino acid residues within the protein's active site. mdpi.comresearchgate.net
Although no specific data tables for this compound can be presented due to the absence of targeted research, the general methodology for such a study would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for energy.
Selection and Preparation of the Target Protein: A protein of interest would be selected based on a therapeutic hypothesis, and its 3D structure would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software such as AutoDock, the ligand would be docked into the active site of the target protein. mdpi.com
Analysis of Results: The resulting poses would be analyzed to identify the most stable conformation and the specific interactions driving the binding.
Without dedicated studies on this compound, any discussion of its specific molecular docking profile remains speculative. Future computational research is required to elucidate its potential biological targets and binding interactions.
Applications As Key Organic Synthesis Intermediates in Advanced Chemical Research
Building Block for More Complex Heterocyclic Compounds
4-amino-2-cyano-1H-imidazole-5-carboxamide serves as a foundational unit for the construction of more intricate heterocyclic systems. The presence of both amino and cyano functional groups facilitates various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions enable the synthesis of a wide range of substituted imidazoles. smolecule.com
The strategic placement of its functional groups makes it a key precursor in the synthesis of purines, a class of nitrogen-containing heterocyclic compounds fundamental to many biological processes. acs.orgrsc.org For instance, it can be used to synthesize purine (B94841) derivatives through cyclization reactions. rsc.org The versatility of this compound stems from the reactivity of its amino and cyano groups, which can undergo reactions with various electrophiles to create more complex molecular architectures. smolecule.com
One of the common starting materials for creating related imidazole (B134444) structures is diaminomaleonitrile (B72808) (DAMN). acs.org The synthesis of diverse nitrogen heterocycles like pyrimidines, pyrazines, and imidazoles often originates from DAMN. acs.org The synthesis of 4-cyano-1H-imidazole-5-carboxamide itself can be achieved through the selective hydrolysis of one cyano group of 4,5-dicyanoimidazole (B129182).
Precursor for Pharmaceutical Agent Development
The imidazole scaffold is a significant component in many biologically active molecules, and this compound is a key starting material for the development of new pharmaceutical agents. smolecule.comgoogle.com Its derivatives have been investigated for a range of therapeutic applications, including as potential anticancer and antimicrobial agents. smolecule.comresearchgate.net
The compound's structure is considered a "privileged scaffold" in drug discovery, meaning it can be used to build a variety of compounds that interact with multiple biological targets. acs.org For example, derivatives of this imidazole are used in the synthesis of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides, which have been studied as potential inhibitors of the HIV-1 integrase interaction with LEDGF/p75. nih.gov Furthermore, it is a known basic ingredient for anticancer drugs like dacarbazine (B1669748) and temozolomide. google.com
| Derivative Class | Therapeutic Area | Mode of Action |
|---|---|---|
| 1,5-diaryl-1H-imidazole-4-carbohydrazides | Antiviral (HIV) | Inhibition of HIV-1 integrase |
| Dacarbazine/Temozolomide Precursor | Anticancer | Not specified |
| N-cyano-1H-imidazole-4-carboxamides | Antifungal | Not specified |
Intermediate in Agrochemical Synthesis
Beyond pharmaceuticals, this compound and its derivatives are valuable intermediates in the synthesis of agrochemicals. google.com The imidazole ring is a common feature in many fungicides, herbicides, and plant growth regulators.
Research has led to the development of novel synthetic methods for N-cyano-1H-imidazole-4-carboxamide derivatives which have shown promising fungicidal activity. nih.gov Specifically, a number of these synthesized compounds demonstrated selective and effective action against the fungus Rhizoctonia solani, a common plant pathogen. nih.gov The versatility of the core imidazole structure allows for the creation of a wide range of agrochemical candidates. google.comgoogle.com
Role in the Synthesis of Hypoxanthine (B114508) Derivatives, Nucleosides, and Nucleotides
This imidazole derivative plays a crucial role in the synthesis of biologically important molecules such as hypoxanthine, nucleosides, and nucleotides. nih.govnih.gov 5-Aminoimidazole-4-carboxamide (B1664886) (AICA), a related compound, is a known intermediate in the de novo biosynthesis of purines. nih.govnih.gov
The conversion of this compound and its analogues to purine derivatives like hypoxanthine is a key step in both biological pathways and synthetic routes. nih.govnih.gov For instance, the sulfonamide analogue of AICA can be ring-closed to form a guanine (B1146940) analogue. nih.gov
Furthermore, this compound is utilized in the synthesis of imidazole nucleosides. rsc.org A notable example is the synthesis of 5-amino-4-cyano-1-β-D-ribofuranosylimidazole-5′-phosphate, which was achieved through the phosphorylation of a protected 5-amino-1-ribofuranosylimidazole-4-carboxamide, demonstrating a mild method for the dehydration of carboxamides to nitriles. rsc.org
Applications in Novel Material Science Development
The application of this compound extends to the field of material science. smolecule.com The unique electronic and structural properties of the imidazole ring, combined with the reactive functional groups, make it a candidate for the development of novel functional materials. While this is an emerging area of research, the potential for creating new polymers or other advanced materials from this versatile building block is recognized.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-2-cyano-1H-imidazole-5-carboxamide, and how can purity be optimized?
- Methodology : Use multi-step condensation reactions starting from imidazole precursors. For example, describes the synthesis of structurally related imidazole derivatives via nucleophilic substitution and cyclization under reflux with catalysts like CuI. To optimize purity, employ column chromatography (silica gel, methanol/dichloromethane eluent) and confirm via HPLC (≥98% purity criteria, as in ) .
- Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) and characterize intermediates via FT-IR (e.g., nitrile stretch at ~2200 cm⁻¹) .
Q. How can researchers validate the structural identity of this compound?
- Analytical Framework : Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. reports NMR data for imidazole derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons), while HRMS can confirm molecular ion peaks (e.g., [M+H]+ at m/z 193.05) . Cross-validate with computational tools (e.g., PubChem’s IUPAC naming system in ) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Experimental Design : Test polar aprotic solvents (DMF, DMSO) and mixtures (ethanol/water). highlights ethyl acetate/hexane for imidazole carboxylates, achieving >95% recovery. Monitor crystal morphology via SEM if industrial-scale production is anticipated .
Advanced Research Questions
Q. How do electronic effects of the cyano group influence the compound’s reactivity in nucleophilic substitutions?
- Mechanistic Insight : The electron-withdrawing cyano group (-CN) activates the imidazole ring at the 4-position for substitutions. demonstrates similar reactivity in 2-cyanoacetamide derivatives, where the cyano group enhances electrophilicity, enabling reactions with amines or thiols under mild conditions (pH 7–9, 25–40°C) .
- Experimental Validation : Perform DFT calculations to map charge distribution and compare kinetic data (e.g., rate constants for substitutions at varying pH) .
Q. What strategies mitigate batch-to-batch variability in enzymatic assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
